molecular formula C12H10N4O2 B14626006 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one CAS No. 56830-47-8

2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one

Cat. No.: B14626006
CAS No.: 56830-47-8
M. Wt: 242.23 g/mol
InChI Key: VOJRKSUYDYWWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrimidine and oxazine rings, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with phenyl-substituted aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or other solvents, with the addition of ammonium acetate or other bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and green chemistry techniques can enhance the efficiency and sustainability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cAMP-phosphodiesterase, leading to the modulation of intracellular signaling pathways. It may also interact with receptors and other proteins, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one is unique due to its specific combination of pyrimidine and oxazine rings, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

56830-47-8

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one

InChI

InChI=1S/C12H10N4O2/c13-12-15-10(17)9-11(16-12)18-6-8(14-9)7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,15,16,17)

InChI Key

VOJRKSUYDYWWAH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(O1)N=C(NC2=O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.